molecular formula C17H19NO3 B1204027 Machiline CAS No. 15548-30-8

Machiline

Cat. No. B1204027
CAS RN: 15548-30-8
M. Wt: 285.34 g/mol
InChI Key: LVVKXRQZSRUVPY-UHFFFAOYSA-N
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Description

(RS)-coclaurine is a coclaurine. It is a conjugate base of a (RS)-coclaurinium.

Scientific Research Applications

Pharmacological Action and Chemical Constitution

Machiline, isolated from Machilus macrantha Nees., exhibits pharmacological action by lowering blood pressure in experimental animals. This is attributed to its direct depressant effect on the myocardium. However, machiline shows no antibacterial activity. Derivatives of machiline have been prepared and studied for further insights into its chemical characteristics (Gaind & Baveja, 1960).

Lignans from Machilus Thunbergii

New lignans, including machilin A, B, and E, have been isolated from the bark of Machilus thunbergii. These lignans' structures were characterized, contributing to the understanding of the chemical diversity and potential biological activities of compounds found in this species (Shimomura, Sashida & Oohara, 1987).

Impact on Breast Cancer Stem Cells

Machilin D, a lignin derived from Saururus chinensis, has been found to inhibit the growth and mammosphere formation of breast cancer cells. It reduced proportions of specific cell markers and decreased certain signaling pathways, suggesting potential as a treatment agent targeting breast cancer stem cells (Zhen et al., 2020).

Stimulating Osteoblast Differentiation

Machilin A isolated from Myristica fragrans stimulates osteoblast differentiation. This study evaluated the effects of machilin A and related lignans on bone metabolism, suggesting potential applications in treating bone-related disorders (Lee et al., 2009).

Antioxidant Activity

A study identified machilin D from Saururus chinensis as exhibiting significant antioxidant activity. This suggests potential applications in conditions where oxidative stress plays a role (Ahn et al., 2001).

Immunomodulatory Effects

Machilin A has shown inhibitory effects on the proliferation of human peripheral blood lymphocytes, indicating potential immunosuppressive properties. This finding opens avenues for further assessment of plant lignans, including machilin A, as immunosuppressive agents (Hirano et al., 1991).

Inhibitory Effects on Cytochrome P450

Machilin A from Machilus thunbergii exhibits inhibitory effects on certain human cytochrome P450 enzymes, which are crucial in drug metabolism. This suggests the need to consider potential drug interactions when using compounds containing machilin A (Kim et al., 2015).

Potential Anti-Cancer Properties

Machilin A has been reported to inhibit tumor growth and affect macrophage polarization, suggesting its potential in cancer treatment. Specifically, it impacts metabolic pathways related to cancer cell growth and energy metabolism (Chung et al., 2019).

properties

IUPAC Name

1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11/h2-5,9-10,15,18-20H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVKXRQZSRUVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871678
Record name 1-[(4-Hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Machiline

CAS RN

15548-30-8
Record name NSC134560
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134560
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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